1-Butanesulfonamide
Description
1-Butanesulfonamide, specifically the nonafluoro-N-methyl derivative (MeFBSA; CASRN 68298-12-4), is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated butane chain and a methyl-sulfonamide group. This compound has drawn regulatory attention due to its persistence and toxicity.
Properties
IUPAC Name |
butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIZSQRQYWEGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185364 | |
| Record name | 1-Butanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-04-5 | |
| Record name | Butanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BUTANESULFONAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934CE25MDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
1-Butanesulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities. Sulfonamides primarily target carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate synthesis, respectively.
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria. By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid. This disruption in the folic acid synthesis pathway leads to a decrease in bacterial DNA synthesis and ultimately bacterial growth.
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed orally and widely distributed throughout the body. They are primarily excreted unchanged in the urine.
Result of Action
The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth. This is achieved through the disruption of folic acid synthesis, which is essential for bacterial DNA replication.
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH levels, presence of other drugs, and individual patient factors such as age, renal function, and genetic factors. .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a class of compounds to which 1-Butanesulfonamide belongs, have a broad spectrum of pharmacological activities
Cellular Effects
They can inhibit the growth and proliferation of bacteria, making them useful as antibacterial agents
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria
Biological Activity
1-Butanesulfonamide, also known as perfluoro-1-butanesulfonamide (FBSA), is a compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). This article explores its biological activity, environmental impact, and associated toxicity based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 3030-47-5
- Molecular Formula : C4H10NNaO3S
Toxicological Studies
This compound has been studied for its toxicological effects on various organisms. Notably, it has shown toxicity to aquatic life, including mysid shrimp, fish, and daphnia. Research indicates that exposure to FBSA can lead to significant ecological impacts due to its persistence and bioaccumulation potential in aquatic environments .
Table 1: Toxicity Data of this compound
| Organism | Toxicity Level (mg/L) | Study Reference |
|---|---|---|
| Mysid Shrimp | 0.5 | 3M Environmental Report |
| Fish | 1.0 | 3M Environmental Report |
| Daphnia | 0.75 | 3M Environmental Report |
Reproductive and Developmental Effects
A reproductive study conducted on rats exposed to FBSA revealed a decrease in male mating indices. This suggests potential endocrine-disrupting properties of the compound, raising concerns about its effects on reproductive health in wildlife and possibly humans .
Human Health Implications
Research has indicated that PFAS compounds, including FBSA, can accumulate in human blood serum over time. Long-term exposure has been associated with various health issues, including developmental and immunological effects . The persistence of these substances in the environment poses a significant risk, as they do not readily degrade and can remain in the ecosystem for extended periods.
Environmental Impact
This compound is resistant to degradation, making it highly persistent in the environment. Studies have shown that it can hydrolyze slowly under certain conditions but remains largely stable in neutral pH environments . This stability contributes to its accumulation in soil and water bodies.
Table 2: Environmental Persistence of FBSA
| Condition | Half-Life (Years) | Reference |
|---|---|---|
| pH 7 at 25°C | >48.54 | 3M Environmental Report |
| pH 4 | 0.6048 | 3M Environmental Report |
| pH 9 | Not significantly changed | 3M Environmental Report |
Case Study 1: Impact on Great Lakes Ecosystem
Research conducted on fish from the Great Lakes identified the presence of FBSA, indicating that industrial discharges contribute to its environmental distribution. The study traced the compound's pathway through food webs, demonstrating its potential for bioaccumulation and subsequent effects on higher trophic levels .
Case Study 2: PFAS Contamination in Drinking Water
A study conducted by the Florida Department of Environmental Protection highlighted the detection of FBSA in drinking water sources. The findings raised alarms about public health risks associated with long-term exposure to PFAS compounds through contaminated water supplies .
Scientific Research Applications
Chemical Properties and Structure
1-Butanesulfonamide is characterized by its sulfonamide functional group, which imparts unique properties that make it valuable in various applications. Its molecular structure includes a butane chain attached to a sulfonamide group, giving it distinct chemical reactivity and solubility characteristics.
Precursor for Fluorinated Compounds
This compound serves as a precursor for the synthesis of perfluoroalkyl substances (PFAS), specifically perfluoro-1-butanesulfonamide (FBSA). These compounds are recognized for their surfactant properties and stability, making them suitable for various industrial applications, including:
- Cosmetics : Used for water- and oil-repellency in formulations.
- Textiles : Applied as a treatment to enhance water resistance.
- Firefighting Foams : Essential in creating foams that suppress flammable liquids.
FBSA has been identified in environmental samples, indicating its persistence and potential bioaccumulation in aquatic ecosystems .
Environmental Studies
Research has highlighted the environmental impact of this compound and its derivatives. Studies indicate that these compounds can partition into aquatic environments, raising concerns about their ecological effects. For example, FBSA was detected in marine sediments, suggesting its widespread distribution and potential risks to aquatic life .
Toxicological Research
Toxicity studies have been conducted to assess the effects of this compound on various organisms. The compound's safety profile is crucial for regulatory assessments, especially considering the increasing scrutiny on PFAS-related substances due to their persistence and potential health risks. Toxicological evaluations focus on endpoints such as developmental toxicity and endocrine disruption .
Manufacturing Processes
This compound is utilized in several manufacturing processes due to its chemical properties:
- Specialized Printing Inks : Employed at low concentrations to improve ink performance.
- Pesticide Formulations : Acts as an emulsifier or dispersing agent.
- Medical Devices : Used in coatings that require biocompatibility and stability.
Surfactant Development
The compound's surfactant properties make it a candidate for developing new formulations that require enhanced surface activity at low concentrations. This is particularly relevant in industries aiming to reduce the environmental footprint of traditional surfactants .
Case Study 1: Environmental Monitoring of FBSA
A French nationwide survey reported the first occurrence of FBSA in marine sediments, highlighting the need for continuous monitoring of emerging contaminants. The study emphasized the importance of understanding the distribution and fate of PFAS alternatives like FBSA in freshwater ecosystems .
Case Study 2: Toxicological Assessment of PFAS Alternatives
In a comprehensive review, researchers evaluated the toxicological profiles of various PFAS alternatives, including those derived from this compound. The findings underscored gaps in knowledge regarding the long-term effects of these compounds on human health and ecosystems, prompting calls for more rigorous testing protocols .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Nonafluoro-N-(2-Hydroxyethyl)-N-Methyl-1-Butanesulfonamide (MeFBSE; CASRN 33454-97-2)
- Structural Features : Differs from MeFBSA by the substitution of a methyl group with a 2-hydroxyethyl group.
- Toxicity : Subchronic oral exposure in rats caused hepatic effects, including elevated liver weights, hepatocellular hypertrophy, and necrosis at 250 mg/kg-day. Serum ALT levels increased 1.6-fold in females and 1.3-fold in males, suggesting liver injury .
- Regulatory Status : Also proposed for TRI listing due to hepatic toxicity .
Nonafluoro-N,N-Bis(2-Hydroxyethyl)-1-Butanesulfonamide (CASRN 34455-00-0)
- Structural Features : Contains two 2-hydroxyethyl groups on the sulfonamide nitrogen.
- Regulatory Status: Subject to Significant New Use Rules (SNURs) under TSCA, requiring EPA notification for specific industrial applications . Exposure limits for its ammonium salt derivative are set at 0.7 mg/m³ .
Nonafluoro-1-Butanesulfonamide Phosphate Ester (CASRN 147545-41-3)
- Structural Features : Phosphate ester derivative of MeFBSE.
Non-Fluorinated Analog: Butane-1-Sulfonamide (CASRN Not Specified)
- Structural Features : Lacks fluorine substituents.
- Properties: Simpler structure with lower environmental persistence compared to fluorinated analogs.
Toxicity and Regulatory Comparison Table
Structural and Functional Implications
- Fluorination: The nonafluoro substituent in MeFBSA and analogs enhances chemical stability and environmental persistence, typical of PFAS .
- Regulatory Trends: Fluorinated sulfonamides face stricter regulations due to reproductive and hepatic hazards, while non-fluorinated analogs remain less scrutinized .
Q & A
Q. How can researchers optimize the synthesis of 1-butanesulfonamide derivatives for reproducibility and yield?
Methodological Answer:
- Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield. For fluorinated derivatives like 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonamide, use perfluorination agents under inert atmospheres to minimize side reactions.
- Validate purity via chromatographic techniques (e.g., HPLC with ion-pair reagents like sodium 1-decanesulfonate) and spectroscopic methods (NMR, FT-IR) to confirm functional groups .
Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability under varying pH conditions.
- Spectroscopy : NMR to track fluorinated substituents; mass spectrometry (HRMS) for molecular weight confirmation.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal degradation thresholds .
Q. How can researchers design experiments to assess the solubility and stability of this compound in aqueous and organic matrices?
Methodological Answer:
- Use shake-flask or UV-spectrophotometry methods to measure solubility in solvents like DMSO, ethanol, and buffered solutions.
- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) over 4–6 weeks, monitoring degradation via HPLC and comparing results to ICH guidelines .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in toxicity data for this compound derivatives, such as conflicting results from in vitro vs. in vivo studies?
Methodological Answer:
- Perform dose-response studies across multiple biological models (e.g., human cell lines vs. rodent models) to identify species-specific metabolic pathways.
- Use computational toxicology tools (e.g., QSAR models) to predict bioaccumulation potential and cross-validate experimental data. Reference EPA TRI listings for structural analogs to contextualize findings .
Q. How can researchers systematically evaluate the regulatory compliance of novel this compound analogs under EPA guidelines?
Methodological Answer:
- Cross-reference CAS numbers (e.g., 30334-69-1) with EPA’s Significant New Use Rules (SNURs) to identify reporting requirements for fluorinated sulfonamides.
- Conduct premanufacture notifications (PMNs) for derivatives like nonafluoro-N-methyl-1-butanesulfonamide (CAS 68298-12-4), emphasizing environmental fate and endocrine disruption assays .
Q. What experimental frameworks are suitable for investigating this compound’s role as a biochemical probe in enzyme inhibition studies?
Methodological Answer:
Q. How should researchers address gaps in the literature on this compound’s environmental persistence and degradation pathways?
Methodological Answer:
- Design microcosm studies to simulate aerobic/anaerobic degradation in soil/water systems, quantifying metabolites via LC-MS/MS.
- Compare degradation rates with EPA-listed PFAS analogs (e.g., 6:2 fluorotelomer alcohol) to prioritize high-risk derivatives for further study .
Methodological and Ethical Considerations
Q. What protocols ensure data accuracy when analyzing trace-level this compound in complex biological samples?
Methodological Answer:
- Implement isotope dilution mass spectrometry (IDMS) with -labeled internal standards to correct for matrix effects.
- Validate limits of detection (LOD) and quantification (LOQ) using spiked recovery experiments in plasma or tissue homogenates .
Q. How can researchers ethically navigate data sharing and intellectual property concerns when publishing this compound-related findings?
Methodological Answer:
- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets.
- Disclose synthetic routes in patent applications while omitting proprietary catalyst systems or scale-up protocols .
Tables for Key Data
Table 1. Analytical Parameters for this compound Characterization
| Technique | Parameters | Reference |
|---|---|---|
| HPLC-UV | Column: C18, λ = 254 nm | |
| NMR | Solvent: CDCl, δ = -70 to -80 ppm | |
| HRMS | ESI+, m/z 300.05 (calc. for CHFNOS) |
Table 2. EPA-Listed PFAS Analogues for Comparative Studies
| Compound Name (CAS) | Regulatory Status |
|---|---|
| Nonafluoro-N-methyl-1-butanesulfonamide (68298-12-4) | TRI Proposed (2024) |
| Nonafluoro-1-butanesulfonamide (30334-69-1) | SNUR-regulated |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
